Synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
Synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole-4-carbaldehyde derivatives serve as crucial building blocks for a wide array of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document is intended for researchers and professionals in drug development, offering in-depth chemical principles, step-by-step experimental procedures, and critical insights into process optimization.
The synthetic strategy detailed herein is a robust two-step process, beginning with the construction of the core pyrazole ring system, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This approach is widely applicable for creating diverse 1,3-diaryl-1H-pyrazole-4-carbaldehydes.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the pyrazole precursor and its subsequent formylation.
Caption: Overall two-part synthetic pathway.
Part 1: Synthesis of the Pyrazole Precursor
The initial step involves the construction of the 1,3-diaryl-substituted pyrazole core. This is efficiently achieved through the acid-catalyzed condensation of a substituted hydrazine with a β-diketone, a classic example of Paal-Knorr pyrazole synthesis. This reaction is reliable and provides high yields of the desired heterocyclic scaffold.
Experimental Protocol: Synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole
Materials and Reagents:
-
m-Tolylhydrazine hydrochloride
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1-(p-Tolyl)-1,3-butanedione
-
Glacial Acetic Acid
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Ethanol
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Deionized Water
Procedure:
-
To a solution of 1-(p-tolyl)-1,3-butanedione (1 equivalent) in ethanol (10 mL/g), add m-tolylhydrazine hydrochloride (1.1 equivalents).
-
Add glacial acetic acid (2-3 mL) to the mixture to serve as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water with stirring.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.
-
Purify the crude product by recrystallization from ethanol to yield pure 1-m-tolyl-3-p-tolyl-1H-pyrazole.
-
Dry the purified product in a vacuum oven. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[3]
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4] The reaction utilizes a potent electrophile, the Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[5]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via a two-stage mechanism:
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Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition.[5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[5][6] For 1,3-disubstituted pyrazoles, this attack occurs regioselectively at the C4 position, which is the most nucleophilic and sterically accessible site on the ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.
Caption: Vilsmeier-Haack formylation mechanism.
Experimental Protocol:
Materials and Reagents:
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1-m-Tolyl-3-p-tolyl-1H-pyrazole (precursor from Part 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol or Ethyl Acetate for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation (Critical Step):
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cold DMF with vigorous stirring over 30-45 minutes. Caution: This reaction is highly exothermic. Maintain the temperature strictly between 0-5 °C. The Vilsmeier reagent will form as a solid or viscous oil.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the pyrazole precursor (1 equivalent) in a minimal amount of anhydrous DMF or DCM.[5]
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 6-8 hours.[7][8] Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water.
-
-
Purification:
-
Dry the crude solid.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.
-
Troubleshooting and Optimization
Successful synthesis relies on careful control of reaction parameters. The following table outlines common issues and their respective solutions.[5]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Pyrazole substrate is not sufficiently electron-rich. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Use fresh, high-purity POCl₃. 2. Monitor the reaction by TLC. If starting material persists, increase reaction time or temperature. 3. This is less likely for the specified substrate, but for less reactive pyrazoles, using a larger excess of the Vilsmeier reagent may be necessary. |
| Difficulty in Product Isolation | 1. Product has some solubility in the aqueous layer. 2. Emulsion formation during extraction (if used). | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. Extract multiple times with an organic solvent like DCM or ethyl acetate. 2. Add brine to help break the emulsion. |
| Formation of Side Products | Reaction temperature was too high during reagent formation or formylation. | Maintain strict temperature control, especially during the dropwise addition of POCl₃. |
Product Characterization
The final product, 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, should be characterized to confirm its structure and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O |
| Molecular Weight | 276.33 g/mol [9] |
| Physical Form | Solid[9] |
| InChI Key | RFPCVEHDIASNMF-UHFFFAOYSA-N[9] |
| SMILES | Cc1ccc(cc1)-c2nn(cc2C=O)-c3cccc(C)c3[9] |
Expected Spectroscopic Data:
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¹H NMR: Expect characteristic signals for the aromatic protons on the tolyl rings, two methyl singlets, a singlet for the C5-H of the pyrazole ring, and a distinct singlet for the aldehyde proton (-CHO) typically downfield (δ 9-10 ppm).
-
¹³C NMR: Signals corresponding to all 18 carbons, including a downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Anhydrous Solvents (DMF, DCM): Handle under inert atmosphere (nitrogen or argon) to prevent moisture contamination.
-
Exothermic Reactions: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
Conclusion
The synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is reliably achieved through a two-step process involving pyrazole ring formation followed by Vilsmeier-Haack formylation. This method is efficient and provides a high degree of regioselectivity. The resulting aldehyde is a valuable intermediate, primed for further functionalization to explore new chemical space in drug discovery and materials science.[10][11] Careful attention to anhydrous conditions and temperature control during the formylation step is paramount for achieving high yields and purity.
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Yang, Y., et al. (2016). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 12, 2599-2606. Available from: [Link]
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